molecular formula C22H30N2O3S B12624100 Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- CAS No. 920527-68-0

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-

Cat. No.: B12624100
CAS No.: 920527-68-0
M. Wt: 402.6 g/mol
InChI Key: TVNFVKBTIDYODI-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is a synthetic compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a pentylphenylsulfonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- typically involves the reaction of piperazine with 2-methoxyphenyl and 4-pentylphenylsulfonyl reagents. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperature, pressure, and pH to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, which serves as the basis for many derivatives.

    1-(2-Methoxyphenyl)piperazine: A simpler derivative with only the methoxyphenyl group attached.

    4-[(4-Pentylphenyl)sulfonyl]piperazine: Another derivative with only the pentylphenylsulfonyl group attached.

Uniqueness

Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]- is unique due to the presence of both the methoxyphenyl and pentylphenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

920527-68-0

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(4-pentylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H30N2O3S/c1-3-4-5-8-19-11-13-20(14-12-19)28(25,26)24-17-15-23(16-18-24)21-9-6-7-10-22(21)27-2/h6-7,9-14H,3-5,8,15-18H2,1-2H3

InChI Key

TVNFVKBTIDYODI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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